molecular formula C19H20N2O3S B2886610 1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034487-18-6

1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No. B2886610
CAS RN: 2034487-18-6
M. Wt: 356.44
InChI Key: VELWECARUZCMIP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPFU, and it is a urea derivative that has been synthesized through various methods. MPFU has been shown to have promising biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.

Scientific Research Applications

Synthesis Techniques and Chemical Properties Research on compounds with structural similarities to "1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" involves novel synthesis techniques and exploration of chemical properties. Studies have detailed the synthesis of complex urea derivatives and their structural characterization, offering insights into methodologies that could be applicable to the synthesis of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea. For instance, Koza et al. (2011) and Smith et al. (2013) describe the synthesis of novel urea derivatives, highlighting regiospecific transformations and lithiation strategies, which could be pertinent to manipulating the compound for research purposes (Koza & Balcı, 2011) (Smith, El‐Hiti, & Alshammari, 2013).

Potential Applications in Pharmacology and Material Science The compound's structural features suggest potential applications in pharmacology and material science. For example, Fotsch et al. (2001) discuss the optimization of urea derivatives as neuropeptide Y5 receptor antagonists, indicating the potential of similar compounds in therapeutic applications (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001). Furthermore, Abdelrazek et al. (2010) and Alabi et al. (2020) explore the chemical synthesis and biological activities of furan and thiophene derivatives, which could guide the exploration of "1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" for similar uses (Abdelrazek, Kassab, Metwally, & Sobhy, 2010) (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).

Explorations in Nonlinear Optical Properties The investigation into the nonlinear optical (NLO) properties of organic compounds is a significant area of research that could encompass compounds like "1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea". For example, Crasta et al. (2004) study the synthesis and NLO properties of organic compounds, providing a framework for evaluating the potential NLO applications of the compound (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-4-2-14(3-5-16)8-10-20-19(22)21-12-17-6-7-18(24-17)15-9-11-25-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELWECARUZCMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

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